1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one 1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17727689
InChI: InChI=1S/C15H15NO2/c1-11(17)14-9-13(7-8-15(14)16)18-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3
SMILES:
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol

1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one

CAS No.:

Cat. No.: VC17727689

Molecular Formula: C15H15NO2

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one -

Specification

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
IUPAC Name 1-(2-amino-5-phenylmethoxyphenyl)ethanone
Standard InChI InChI=1S/C15H15NO2/c1-11(17)14-9-13(7-8-15(14)16)18-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3
Standard InChI Key PKNYPDGQYVUGGG-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name 1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one denotes a phenyl ring substituted with an amino group (-NH₂) at position 2, a benzyloxy group (-OCH₂C₆H₅) at position 5, and a ketone functional group (-CO-) at position 1. Its molecular formula is C₁₅H₁₅NO₂, with a molecular weight of 241.29 g/mol. The benzyloxy group enhances lipophilicity, while the amino and ketone groups offer sites for further chemical modification .

Structural Comparison to Related Compounds

A closely related analog, 1-[2-Amino-4-(benzyloxy)-5-methoxyphenyl]ethanone (CAS 75665-73-5), differs by the presence of a methoxy group at position 5 and benzyloxy at position 4 . This structural variation significantly alters electronic properties and reactivity. For instance, the methoxy group in the analog increases electron density on the ring, potentially stabilizing intermediates in synthetic pathways .

Physicochemical Properties

Thermodynamic and Spectral Characteristics

While direct data for 1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one is scarce, extrapolations from its analog (CAS 75665-73-5) suggest:

  • Density: ~1.2 g/cm³

  • Boiling Point: ~450°C (extrapolated from similar acetophenones)

  • Flash Point: ~205°C

  • LogP: ~3.3, indicating moderate lipophilicity

The compound’s UV-Vis spectrum likely exhibits absorption maxima near 280–320 nm due to π→π* transitions in the aromatic and ketone groups. Computational studies on analogous structures predict a dipole moment of ~3.5 D, reflecting polarizability from the amino and benzyloxy substituents .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of benzyloxy-substituted acetophenones typically involves:

  • Friedel-Crafts Acylation: Introduction of the acetyl group to a pre-substituted benzene ring.

  • Protection/Deprotection Strategies: Benzyloxy groups are often installed via nucleophilic substitution using benzyl bromide under basic conditions .

  • Reductive Amination: For introducing the amino group, nitro intermediates are reduced using catalysts like Pd/C or Fe/HCl .

A patent by Zeneca Limited (US6514971 B1) describes a multi-step synthesis of related compounds, achieving yields up to 70% through optimized reaction conditions .

Reaction Pathways and Byproducts

Side reactions often include:

  • Over-oxidation of the amino group to nitroso or nitro derivatives.

  • Cleavage of the benzyloxy group under acidic conditions, forming phenolic byproducts .
    Chromatographic purification (e.g., silica gel column) is critical to isolate the target compound from these impurities .

Spectroscopic and Computational Analysis

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Signatures

  • IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O of benzyloxy), and ~3350 cm⁻¹ (N-H stretch) .

  • ¹H NMR: Expected signals include δ 2.6 (s, 3H, COCH₃), δ 5.1 (s, 2H, OCH₂Ph), and δ 6.5–7.4 (m, aromatic protons) .

Thermogravimetric Analysis (TGA)

Analogous compounds show thermal stability up to ~200°C, followed by decomposition attributed to the loss of the benzyloxy group . Differential scanning calorimetry (DSC) reveals a melting endotherm near 150–160°C .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator